N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide
Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The 4-bromo-3,5-dimethylphenol is prepared by brominating 3,5-dimethylphenol using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The final step involves the coupling of the benzothiazole core with the brominated phenol derivative using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the benzothiazole ring, converting them to amines or other reduced forms.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, alkoxides in the presence of a base such as potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced benzothiazole derivatives
Substitution: Various substituted phenoxy derivatives
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Agriculture: The compound has been studied for its pesticidal and herbicidal properties, offering potential as a crop protection agent.
Materials Science: Its unique structural features make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation or inflammation, leading to its therapeutic effects. The benzothiazole ring and the phenoxyacetamide moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-chloro-3,5-dimethylphenoxy)acetamide
- N-(1,3-benzothiazol-2-yl)-2-(4-methylphenoxy)acetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide stands out due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding interactions with biological targets. Additionally, the dimethyl groups on the phenoxy ring can affect the compound’s lipophilicity and overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-bromo-3,5-dimethylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2S/c1-10-7-12(8-11(2)16(10)18)22-9-15(21)20-17-19-13-5-3-4-6-14(13)23-17/h3-8H,9H2,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGZRDJISRSIAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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